3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride
Overview
Description
3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride is an organic compound with the molecular formula C₁₂H₈O₃ and a molecular weight of 200.1901 g/mol . . This compound is characterized by its fused ring structure, which includes a naphthalene ring system and an anhydride functional group.
Preparation Methods
The synthesis of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with maleic anhydride in the presence of a catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the anhydride ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride group to diols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride involves its interaction with various molecular targets. The anhydride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride include other naphthalene derivatives and anhydrides, such as:
- 1,2-Naphthalenedicarboxylic anhydride
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 2,3-Naphthalenedicarboxylic anhydride
Compared to these compounds, this compound is unique due to its specific ring structure and the position of the anhydride group, which influence its reactivity and applications .
Properties
IUPAC Name |
4,5-dihydrobenzo[e][2]benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12(14)15-11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVOMBDSHMMPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191274 | |
Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37845-14-0 | |
Record name | 3,4-Dihydronaphthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037845140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37845-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61882 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDRONAPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LUM3L1076 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical transformations possible using 4,5-Dihydronaphtho[1,2-c]furan-1,3-dione as a starting material, according to the research?
A1: The research highlights two key transformations using 4,5-Dihydronaphtho[1,2-c]furan-1,3-dione []:
- Aromatization: The compound can be aromatized to Naphtho[1,2-c]furan-1,3-dione using 10% Palladium on Carbon (Pd-C) as a catalyst in Acetic Acid (AcOH) under mild conditions [].
- Imidation and Aromatization: This compound reacts with primary amines in Acetic Acid (AcOH) to yield Benzo[e]isoindole-1,3-dione derivatives. This transformation involves both imidation and aromatization occurring in a single reaction vessel [].
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